ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-7-METHYL-2-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including nitrofuran, thiophene, and thiazolopyrimidine moieties. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-7-METHYL-2-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several key steps:
Nitration of Furan Derivatives:
Formation of Thiazolopyrimidine Ring: The thiazolopyrimidine ring is formed through cyclization reactions involving appropriate precursors.
Condensation Reactions: The final step involves the condensation of the nitrofuran and thiophene derivatives with the thiazolopyrimidine intermediate under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-7-METHYL-2-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro, amino, and substituted derivatives of the parent compound .
Scientific Research Applications
ETHYL (2Z)-7-METHYL-2-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL (2Z)-7-METHYL-2-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrofuran derivatives and thiazolopyrimidine analogs, such as:
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Used in the synthesis of biologically active compounds.
Uniqueness
ETHYL (2Z)-7-METHYL-2-[(5-NITROFURAN-2-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of nitrofuran, thiophene, and thiazolopyrimidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H15N3O6S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl (2Z)-7-methyl-2-[(5-nitrofuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H15N3O6S2/c1-3-27-18(24)15-10(2)20-19-21(16(15)12-5-4-8-29-12)17(23)13(30-19)9-11-6-7-14(28-11)22(25)26/h4-9,16H,3H2,1-2H3/b13-9- |
InChI Key |
PYFJSYVZEOICOH-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=C(O4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(O4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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